what is the chemical structure of pentachloroaniline
what is the chemical structure of pentachloroaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pentachloroaniline (PCA) is a chlorinated aromatic amine of significant interest in environmental science and toxicology. Primarily known as a major metabolite of the fungicide quintozene (pentachloronitrobenzene), its persistence in the environment and potential health impacts necessitate a thorough understanding of its chemical and biological properties. This guide provides an in-depth overview of the chemical structure, physicochemical properties, synthesis, analytical methods, and metabolic pathways of pentachloroaniline, tailored for professionals in research and development.
Chemical Identity and Structure
Pentachloroaniline is an organic compound where an aniline (B41778) molecule is substituted with five chlorine atoms on the benzene (B151609) ring.
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IUPAC Name: 2,3,4,5,6-pentachloroaniline[1]
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Synonyms: 2,3,4,5,6-Pentachlorobenzenamine, Pentachloroaminobenzene, PCA[2]
The structure consists of a central benzene ring bonded to an amino (-NH₂) group and five chlorine atoms, leading to a high degree of chlorination which significantly influences its chemical properties.
Physicochemical and Spectral Data
The properties of pentachloroaniline are summarized in the table below. Its high molecular weight and extensive chlorination result in low water solubility and a high potential for bioaccumulation.
| Property | Value | Reference(s) |
| Molecular Weight | 265.34 g/mol | [3] |
| Appearance | Yellow crystalline solid | [3] |
| Melting Point | 232 °C | [4] |
| Boiling Point | 335.8 ± 37.0 °C (Predicted) | [4] |
| Density | 1.75 g/cm³ | [3] |
| Water Solubility | Practically insoluble | [3] |
| Solubility in Organics | Soluble in alcohol, ether, petroleum ether | [2] |
| LogP | 5.117 | |
| Vapor Pressure | 3.5 x 10⁻⁶ mm Hg at 25 °C (Estimated) | [1] |
| Henry's Law Constant | 4.25 x 10⁻⁷ atm-cu m/mole (Estimated) | [1] |
Spectral Data:
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Mass Spectrometry (GC-MS, Electron Ionization): The mass spectrum of pentachloroaniline is characterized by a prominent molecular ion peak cluster due to the isotopic distribution of chlorine. The major peaks are observed at m/z 263, 265, and 267.[5]
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Infrared (IR) Spectroscopy: The FTIR spectrum (KBr wafer) shows characteristic peaks for N-H stretching of the primary amine group and C-Cl stretching from the chlorinated aromatic ring.[1] A sharp NH absorption band has been noted at 3295 cm⁻¹ and a broader band centered at 3205 cm⁻¹.
Experimental Protocols
Synthesis of Pentachloroaniline
A common laboratory-scale synthesis of pentachloroaniline involves the chemical reduction of pentachloronitrobenzene (B1680406) (PCNB).[3]
Objective: To synthesize 2,3,4,5,6-pentachloroaniline from pentachloronitrobenzene.
Materials:
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Pentachloronitrobenzene (PCNB)
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Granular Tin (Sn)
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Concentrated Hydrochloric Acid (HCl)
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Ethanol (B145695) (95%)
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Sodium Hydroxide (NaOH) solution (e.g., 5 M)
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Distilled water
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Round-bottom flask
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Reflux condenser
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Heating mantle
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Stirring apparatus
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Buchner funnel and filter paper
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Beakers and other standard laboratory glassware
Procedure:
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Set up a round-bottom flask equipped with a reflux condenser and a magnetic stirrer in a heating mantle.
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To the flask, add pentachloronitrobenzene (1 equivalent).
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Add granular tin (approximately 2.5-3 equivalents).
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Add a sufficient volume of 95% ethanol to create a slurry that can be stirred effectively.
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With stirring, slowly add concentrated hydrochloric acid (several equivalents) through the top of the condenser. An exothermic reaction should be observed.
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After the initial reaction subsides, heat the mixture to reflux and maintain for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
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Allow the reaction mixture to cool to room temperature.
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Carefully neutralize the excess acid by slowly adding a 5 M NaOH solution until the mixture is basic (check with pH paper). This will precipitate the tin salts.
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Filter the mixture through a Buchner funnel to remove the tin salts. Wash the filter cake with a small amount of ethanol.
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Combine the filtrate and washes. The product, pentachloroaniline, may precipitate upon cooling or can be isolated by evaporating the ethanol under reduced pressure.
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The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
Analytical Determination by GC-MS
Pentachloroaniline is frequently monitored in environmental samples. Gas chromatography-mass spectrometry (GC-MS) is a highly effective method for its detection and quantification.
Objective: To determine the concentration of pentachloroaniline in a sample matrix (e.g., soil, water).
Methodology:
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Sample Preparation (Extraction):
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Soil/Sediment: A solid sample is typically extracted using a solvent like methylene (B1212753) chloride or a mixture of acetone (B3395972) and hexane (B92381) via methods such as Soxhlet extraction or pressurized fluid extraction.
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Water: Liquid-liquid extraction is performed, typically at a basic pH, using a non-polar solvent like methylene chloride.
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Extract Cleanup: The crude extract is passed through a solid-phase extraction (SPE) cartridge (e.g., Florisil) to remove interfering co-extractives.
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Concentration: The cleaned extract is concentrated to a small volume (e.g., 1 mL) under a gentle stream of nitrogen. An internal standard is added before analysis.
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GC-MS Analysis:
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Gas Chromatograph: Equipped with a capillary column suitable for organochlorine compounds (e.g., DB-5ms or equivalent).
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Injector: Splitless injection at a temperature of ~250 °C.
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Oven Program: A temperature gradient is used to separate the analytes. A typical program might start at 70°C, hold for 2 minutes, then ramp at 15°C/min to 300°C and hold for 5 minutes.
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Mass Spectrometer: Operated in electron ionization (EI) mode. For quantification, selected ion monitoring (SIM) is used, targeting the characteristic ions of pentachloroaniline (m/z 263, 265, 267).
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Quantification: A calibration curve is generated using certified reference standards of pentachloroaniline. The concentration in the sample is determined by comparing the peak area of the analyte to that of the internal standard and referencing the calibration curve.
Metabolism and Biological Activity
Pentachloroaniline is the primary metabolite of the fungicide pentachloronitrobenzene (PCNB), also known as quintozene.[1][2] This transformation occurs in soil, plants, and animals through the reduction of the nitro group.
In vivo studies in rhesus monkeys have shown that pentachloroaniline can be further metabolized oxidatively to N-hydroxypentachloroaniline. This metabolite is unstable and can undergo disproportionation to form pentachloronitrosobenzene and regenerate pentachloroaniline.
The toxicity of chlorinated anilines is a subject of concern. While specific data on pentachloroaniline is limited, the class of chloroanilines is known to induce hematotoxicity, particularly methemoglobinemia. This condition impairs the oxygen-carrying capacity of red blood cells. The potential carcinogenicity of pentachloroaniline has also been noted.
